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bis(3-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2554619
CAS No.: 338411-35-1
M. Wt: 250.305
InChI Key: XHPPILNCXAAWRL-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Science

Nitrogen-rich heterocycles, a class of organic compounds featuring a ring structure containing at least one nitrogen atom, are fundamental to contemporary chemical science. Their prevalence is notable in medicinal chemistry, where they form the structural core of a vast number of pharmaceuticals. beilstein-journals.orgresearchgate.net In fact, an analysis of U.S. FDA-approved drugs revealed that 59% of unique small-molecule drugs incorporate a nitrogen heterocycle. The unique electronic configuration of nitrogen atoms imparts specific physicochemical properties to these molecules, such as the ability to form hydrogen bonds and participate in various intermolecular interactions, which are crucial for drug-receptor binding.

Beyond pharmaceuticals, their applications are manifold. They are integral to the development of modern agrochemicals, including advanced fungicides, herbicides, and insecticides. In materials science, nitrogen heterocycles are investigated for their use in polymers, dyes, and corrosion inhibitors. Furthermore, their high nitrogen content and propensity to release large amounts of nitrogen gas upon decomposition make them valuable as energetic materials for applications such as propellants and gas generators in automobile airbags. wikipedia.org The versatility and significance of these compounds continue to drive extensive research and innovation across multiple scientific disciplines.

Fundamental Structural Characteristics and Electronic Properties of 1H-1,2,3,4-Tetrazoles

The parent compound, tetrazole, is a five-membered heterocyclic ring composed of one carbon and four nitrogen atoms (CH₂N₄). wikipedia.org The 1H-1,2,3,4-tetrazole isomer is one of the principal tautomeric forms, existing in equilibrium with the 2H-isomer. wikipedia.orgnih.gov In the solid phase, the 1H-tetrazole tautomer is generally favored. wikipedia.org

A key feature of the 1H-tetrazole ring is its aromaticity. The ring system contains 6 π-electrons, fulfilling Hückel's rule for aromaticity, which contributes to its notable stability. wikipedia.org This stability is also reflected in its high delocalization energy. wikipedia.org

Key Electronic and Structural Properties of the 1H-Tetrazole Ring:

PropertyDescription
Structure Five-membered ring with one carbon and four nitrogen atoms.
Isomerism Exists as tautomers, primarily 1H- and 2H-tetrazoles. wikipedia.orgnih.gov
Aromaticity Aromatic due to 6 π-electrons, leading to significant stability. wikipedia.org
Acidity The N-H proton is acidic, with a pKa similar to that of carboxylic acids, allowing it to act as a bioisostere. wikipedia.orgthieme-connect.com
Electronic Nature The high nitrogen content makes the ring electron-rich. The sp² hybridized nitrogen atoms possess lone pairs of electrons that can participate in hydrogen bonding and coordination with metals. nih.gov

The electronic properties of the tetrazole ring can be significantly influenced by the nature of the substituents at the C-5 and N-1 positions. First-principle calculations have been employed to investigate the electronic band structure, charge density, and optical properties of substituted tetrazoles, revealing their potential for use in optoelectronic devices. electrochemsci.orgresearchgate.net The planar structure of the tetrazole ring is another important characteristic, although the attachment of bulky substituents, such as aryl groups, can lead to a twisted conformation where the substituent ring is not coplanar with the tetrazole ring. nih.gov

Overview of Research Trajectories for Multi-Substituted Aryl-Tetrazole Derivatives

Research into multi-substituted aryl-tetrazole derivatives, particularly 1,5-diaryl-substituted tetrazoles, has followed several key trajectories, driven by their potential applications in medicinal chemistry and materials science.

One of the most prominent research avenues is in drug discovery. The 1,5-disubstituted tetrazole moiety is recognized as an effective bioisostere for the cis-amide bond found in peptides. acs.orgnih.gov This has led to the synthesis and evaluation of numerous 1,5-diaryl tetrazoles for a range of biological activities. For instance, various derivatives have been investigated as:

Cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.govnih.gov

Antiproliferative agents that inhibit tubulin polymerization, showing potential in cancer therapy. nih.gov

PD-1/PD-L1 antagonists , representing a novel approach in cancer immunotherapy. nih.gov

The synthesis of these complex molecules is another major research focus. Traditional methods often involve the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. researchgate.net More advanced and efficient synthetic routes have been developed, including multicomponent reactions like the Ugi-azide reaction, which allows for the rapid generation of diverse libraries of 1,5-disubstituted tetrazoles from simple starting materials. nih.govnih.govmdpi.com These methods are often favored for their atom economy and ability to produce complex structures in a single step.

In materials science, the focus has been on creating novel polymers and coordination complexes. Researchers have developed bis-1,5-disubstituted-1H-tetrazole monomers to synthesize new polymers via thiol-ene polymerization, targeting applications in biomedical and energy-related fields. conicet.gov.ar The ability of the tetrazole ring to act as a ligand has also been exploited in the synthesis of coordination polymers and complexes with interesting luminescent or magnetic properties. nih.gov

Contextualizing bis(3-methylphenyl)-1H-1,2,3,4-tetrazole within Modern Heterocyclic Chemistry Research

The specific compound, this compound, falls under the class of 1,5-diaryl-substituted tetrazoles. In this structure, two 3-methylphenyl (also known as m-tolyl) groups are attached to the tetrazole core, presumably at the N-1 and C-5 positions, which is the most common arrangement for diaryl derivatives.

While extensive research exists for the broader class of 1,5-diaryl tetrazoles, specific experimental data and dedicated studies on this compound are not prominent in the current body of scientific literature. However, its structure allows for informed speculation about its potential properties and research interest based on the established knowledge of its chemical class.

Anticipated Properties and Research Context:

Structural Features: Based on crystal structure analyses of similar compounds like 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole and 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, it is expected that the two 3-methylphenyl rings in this compound would not be coplanar with the central tetrazole ring. nih.govyu.edu.jo The dihedral angles would be influenced by steric hindrance between the aryl groups.

Potential Applications: Given the research trajectories for analogous 1,5-diaryl tetrazoles, this compound could be a candidate for biological screening. The lipophilic nature imparted by the two methylphenyl groups could influence its pharmacokinetic properties. It could be investigated for activities such as COX-2 inhibition or as an antiproliferative agent, following the precedent set by similar structures. nih.govnih.gov

Synthetic Approach: The synthesis of this compound would likely follow established methods for 1,5-diaryl tetrazoles. A common route involves the conversion of a corresponding N-(3-methylphenyl)-3-methylbenzamide into an imidoyl chloride, followed by a reaction with an azide source like sodium azide. nih.gov Alternatively, multicomponent reactions could offer a more direct synthetic pathway. mdpi.com

The study of this compound represents an unexplored niche within the well-established field of diaryl tetrazoles. Future research could focus on its synthesis, full structural characterization via X-ray crystallography and NMR spectroscopy, and a systematic evaluation of its biological properties to determine if the specific substitution pattern confers any unique or enhanced activity compared to other known diaryl tetrazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4 B2554619 bis(3-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 338411-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis(3-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-11-5-3-7-13(9-11)15-16-17-18-19(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPPILNCXAAWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis 3 Methylphenyl 1h 1,2,3,4 Tetrazole and Analogous Diaryl Substituted 1h 1,2,3,4 Tetrazoles

Catalytic Approaches to 1-Substituted 1H-1,2,3,4-Tetrazole Formation

Catalysis plays a crucial role in the synthesis of 1,5-disubstituted tetrazoles, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. nih.gov These approaches often revolve around the formation of the tetrazole ring via cycloaddition reactions.

[2+3] Cycloaddition Reactions Involving Aryl Precursors and Azide (B81097) Sources

The [2+3] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone in tetrazole synthesis. nih.gov This reaction typically involves the concerted or stepwise union of a 1,3-dipole (an azide source) with a dipolarophile (a nitrile). For the synthesis of a 1,5-diaryl-substituted tetrazole like bis(3-methylphenyl)-1H-1,2,3,4-tetrazole, this would conceptually involve the reaction between an aryl azide (e.g., 3-methylphenyl azide) and an aryl nitrile (e.g., 3-methylbenzonitrile), or the reaction of an imidoyl chloride with an azide source.

A common route involves the conversion of a diaryl amide into the corresponding imidoyl chloride, which then reacts with sodium azide to form the 1,5-diaryl-substituted tetrazole. researchgate.net The reaction is often facilitated by a chlorinating agent to generate the imidoyl chloride intermediate in situ. Another powerful method is the Ugi-azide four-component reaction (UA-4MCR), which allows for the synthesis of diverse 1,5-disubstituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source in a single step. beilstein-journals.orgmdpi.com

Aryl Precursor 1Aryl Precursor 2Azide SourceCatalyst/ReagentProductRef.
Diaryl Amide-Sodium AzideChlorinating Agent (e.g., POCl₃, SOCl₂)1,5-Diaryl-1H-tetrazole researchgate.net
AldehydeAmineIsocyanideTrimethylsilyl (B98337) azide (TMSN₃)1,5-Disubstituted-1H-tetrazole mdpi.com
Aryl Nitrile-Sodium AzideVarious Catalysts5-Aryl-1H-tetrazole nih.gov

Nanocatalyst-Mediated Synthesis of Substituted Tetrazoles

In recent years, nanocatalysts have emerged as highly efficient and recyclable alternatives in organic synthesis, including the formation of tetrazoles. amerigoscientific.com Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity.

Silver nanoparticles (AgNPs) have been demonstrated to be effective heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide. acs.org The catalytic activity is attributed to the activation of the nitrile group by the silver nanoparticles, facilitating the nucleophilic attack of the azide anion. While specific examples for the synthesis of this compound are not detailed, the methodology is applicable to a broad range of aryl nitriles, suggesting its potential for producing diaryl-substituted analogs. Biosynthesized silver nanoparticles supported on materials like sodium borosilicate have also been developed as green and efficient catalysts for the synthesis of 1-substituted tetrazoles. acs.org

NanocatalystPrecursorsSolventTemperature (°C)Yield (%)Ref.
Ag/Sodium Borosilicate4-Chloroaniline, TEOF, NaN₃Solvent-free8095 acs.org
Silver NanoparticlesVarious Nitriles, NaN₃DMF120Good to Excellent acs.org

Novel magnetic nanocatalysts, such as cobalt-nickel nanoparticles supported on magnetic mesoporous hollow spheres (Co-Ni/Fe₃O₄@MMSHS), have been developed for the efficient synthesis of tetrazoles via [2+3] cycloaddition. rsc.org This type of catalyst offers high activity, allowing for excellent product yields in short reaction times under mild conditions. A key advantage of these magnetic nanocatalysts is their easy separation from the reaction mixture using an external magnet, enabling straightforward recycling and reuse without significant loss of activity. nih.gov

Lewis Acid Catalysis in Tetrazole Cycloaddition Reactions

Lewis acids are frequently employed to catalyze the [2+3] cycloaddition reaction for tetrazole synthesis by activating the nitrile component. organic-chemistry.org The coordination of the Lewis acid to the nitrogen atom of the nitrile group increases its electrophilicity, making it more susceptible to attack by the azide nucleophile. Various zinc salts, such as ZnBr₂ and Zn(OTf)₂, have been proven to be effective catalysts for this transformation, often allowing the reaction to proceed under milder conditions and with a broader substrate scope. organic-chemistry.org While many examples focus on 5-substituted tetrazoles, the principle is applicable to the synthesis of 1,5-disubstituted analogs from corresponding precursors. For instance, the reaction of nitriles with sodium azide in water can be effectively catalyzed by zinc salts. organic-chemistry.org

Lewis Acid CatalystNitrile SubstrateAzide SourceSolventKey AdvantageRef.
Yb(OTf)₃Various Amines/TEOFSodium Azide-Good yields for 1-substituted tetrazoles organic-chemistry.org
Zinc Salts (e.g., ZnBr₂)Aromatic NitrilesSodium AzideWaterBroad scope, proceeds readily organic-chemistry.org
InCl₃OximesSodium Azide-Inexpensive, mild conditions organic-chemistry.org

Advanced Synthetic Strategies for Complex Tetrazole Architectures

Beyond the fundamental catalytic approaches, more advanced strategies are being developed to construct complex tetrazole-containing molecules. Multi-component reactions (MCRs) stand out as a powerful tool in this regard. nih.gov The Ugi-azide four-component reaction (UA-4CR) is a prime example, enabling the convergent synthesis of structurally diverse 1,5-disubstituted tetrazoles in a single step from readily available starting materials. beilstein-journals.orgmdpi.com This method offers a high degree of molecular diversity and complexity in the final products.

Furthermore, the development of novel building blocks, such as diversely protected tetrazole aldehydes, opens up new avenues for incorporating the tetrazole moiety into complex molecules through various chemical transformations, including other multicomponent reactions. beilstein-journals.org These strategies are crucial for the efficient synthesis of novel tetrazole-based compounds for applications in drug discovery and materials science. The synthesis of tetrazole-indole hybrids through a high-order multicomponent reaction followed by a Pd/Cu-catalyzed hetero-annulation cascade sequence exemplifies the power of these advanced methods to create complex, fused-ring systems. beilstein-journals.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of tetrazole derivatives. rasayanjournal.co.inorganic-chemistry.org This method utilizes microwave irradiation to provide uniform and rapid heating, which often leads to dramatically reduced reaction times, cleaner reactions, and improved yields compared to conventional heating methods. rasayanjournal.co.innih.govnih.gov

A prevalent microwave-accelerated method for synthesizing 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of organic nitriles with sodium azide. organic-chemistry.orglew.ro These reactions are typically conducted in high-boiling point solvents such as dimethylformamide (DMF). organic-chemistry.orgorganic-chemistry.org The efficiency of these reactions can be further enhanced by the use of various catalysts. For instance, the addition of triethylammonium (B8662869) chloride in nitrobenzene (B124822) has been shown to effectively produce even sterically hindered tetrazoles. organic-chemistry.org Another approach involves an organocatalyst, generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride, which activates the nitrile substrate and accelerates the cycloaddition under neutral conditions with microwave heating. organic-chemistry.org

Furthermore, microwave technology facilitates one-pot transformations, streamlining synthetic sequences. Aryl and vinyl nitriles can be prepared in high yields from their corresponding bromides using palladium-catalyzed reactions under microwave irradiation. organic-chemistry.org These intermediates can then be directly converted into aryl and vinyl tetrazoles through a subsequent cycloaddition reaction in the same vessel, a process that is also accelerated by flash heating. organic-chemistry.org This one-pot transformation of aryl halides directly to aryl tetrazoles showcases the significant procedural simplification offered by microwave-assisted techniques. organic-chemistry.org

Reactants Catalyst/Reagents Solvent Method Reaction Time Yield Reference
Organic Nitriles, NaN₃Triethylammonium ChlorideNitrobenzeneMicrowaveShortVery Good organic-chemistry.org
Organic Nitriles, NaN₃NMP, Trimethylsilyl Chloride-Microwave-- organic-chemistry.org
Aryl/Vinyl BromidesPd Catalyst, then NaN₃/NH₄ClDMFMicrowaveMinutesHigh organic-chemistry.org
1,5-dibromopentane, NaN₃-DMFMicrowave2 hoursExcellent asianpubs.org
Aromatic Boronic Acid, Aryl Halide with TetrazolePd CatalystAqueous MediumMicrowave-Improved rasayanjournal.co.in

Solvent-Free and Sustainable Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed toward developing solvent-free and sustainable protocols for tetrazole synthesis. These methods aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.

One notable sustainable approach is the Ugi-azide four-component reaction, which can be performed in water using surfactants like tetradecyltrimethylammonium bromide (TTAB) to create a micellar reaction environment. mdpi.com This allows for the synthesis of 1,5-disubstituted tetrazoles at room temperature, representing a significant step towards a green reaction process. mdpi.com Another established method is the [2+3] cycloaddition of azides with nitriles, which can be performed under solvent-free conditions, for example, by reacting p-toluenesulfonyl cyanide with various azides. mdpi.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a completely solvent-free alternative. Ball milling has been successfully employed for the synthesis of various organic compounds, providing excellent yields in very short reaction times without the need for any solvent. mdpi.com This technique involves milling the solid reactants together in a stainless-steel vial, often with steel balls, to provide the energy for the reaction. mdpi.com Additionally, the combination of microwave irradiation with solvent-free conditions, often using recyclable catalysts like ionic liquids, provides a highly efficient and environmentally benign protocol. researchgate.net This synergy allows for rapid, high-yield synthesis with simplified workup procedures. researchgate.net

Methodology Key Features Reactants Example Conditions Reference
Ugi-Azide ReactionGreen chemistry approachAldehyde, Amine, Isocyanide, TMSN₃Water with TTAB (micelles), Room Temp. mdpi.com
[2+3] CycloadditionSolvent-free conditionsp-Toluenesulfonyl Cyanide, AzidesSolvent-free mdpi.com
MechanochemistryCompletely solvent-free, rapid3,3′,4,4′-biphenyltetracarboxylic anhydride, AlkylanilineBall Mill, 15 min mdpi.com
Microwave-AssistedEnvironmentally benign, high yieldAromatic Aldehyde, Phenyl Hydrazine, Ethyl AcetoacetateIonic Liquid Catalyst, Solvent-free researchgate.net

Regioselective Control in the Formation of Diaryl-Substituted Tetrazoles

A significant challenge in the synthesis of diaryl-substituted tetrazoles is controlling the regioselectivity to produce either the 1,5- or 2,5-disubstituted isomer. The choice of synthetic route and starting materials is paramount in directing the reaction toward the desired constitutional isomer.

Synthesis of 1,5-Diaryl-Substituted Tetrazoles: The Ugi-azide reaction is a powerful multicomponent reaction that reliably yields 1,5-disubstituted-1H-tetrazoles. mdpi.com This one-pot process involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (like hydrazoic acid, often generated in situ from sodium azide). mdpi.combeilstein-journals.org Another classical route to 1,5-diaryl tetrazoles involves the conversion of N,N-diaryl amides into the corresponding imidoyl chlorides, followed by a reaction with sodium azide. nih.gov Similarly, treating amides with tetrachlorosilane (B154696) and sodium azide in a pressure vessel can also furnish 1,5-disubstituted products. nih.gov

Synthesis of 2,5-Diaryl-Substituted Tetrazoles: Different strategies are required to selectively form the 2,5-disubstituted isomer. A highly effective method is the regioselective [3+2] cycloaddition of arenediazonium salts with specific reaction partners. nih.govnih.gov For instance, reacting arenediazonium salts with trimethylsilyldiazomethane, often catalyzed by silver compounds, provides a direct route to 2-aryltetrazoles. nih.govnih.govrsc.org An alternative one-pot synthesis involves the reaction of aryldiazonium salts with amidines, followed by treatment with iodine/potassium iodide under basic conditions, which also yields 2,5-disubstituted tetrazoles in moderate to excellent yields. acs.org This method is advantageous due to its mild conditions and short reaction times. acs.org

The careful selection of precursors—amides for 1,5-isomers versus aryldiazonium salts for 2,5-isomers—is thus a critical factor in achieving regiochemical control in the synthesis of diaryl-substituted tetrazoles.

Target Isomer Synthetic Method Key Reactants Catalyst/Reagents Reference
1,5-DisubstitutedUgi-Azide ReactionAldehyde, Amine, Isocyanide, Azide- mdpi.combeilstein-journals.org
1,5-DisubstitutedFrom Diaryl AmidesDiaryl AmidePCl₅ (to form imidoyl chloride), then NaN₃ nih.gov
1,5-DisubstitutedFrom AmidesAmideTetrachlorosilane, NaN₃ nih.gov
2,5-Disubstituted[3+2] CycloadditionArenediazonium Salt, TrimethylsilyldiazomethaneSilver Catalysis nih.govnih.gov
2,5-DisubstitutedOne-Pot ReactionAryldiazonium Salt, AmidineI₂/KI acs.org

Advanced Spectroscopic and Structural Elucidation of Bis 3 Methylphenyl 1h 1,2,3,4 Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds. For bis(3-methylphenyl)-1H-1,2,3,4-tetrazole, ¹H and ¹³C NMR, complemented by two-dimensional experiments, would provide definitive evidence for its molecular structure by mapping the proton and carbon environments and their connectivity.

Proton (¹H) NMR Analysis for Aromatic and Methyl Group Environments

The ¹H NMR spectrum is anticipated to provide key information about the electronic environment of the protons in the two 3-methylphenyl (m-tolyl) groups.

Aromatic Protons: The protons on the two meta-substituted phenyl rings are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. bhumipublishing.com Each 3-methylphenyl group contains four distinct aromatic protons, which would likely present as a complex series of multiplets. Based on the analysis of 3-phenyltoluene, signals can be expected around δ 7.1-7.6 ppm. chemicalbook.com The protons ortho to the methyl group would be expected at a slightly different shift than those ortho to the tetrazole-substituted carbon.

Methyl Group Protons: The protons of the two methyl groups are expected to produce a singlet in the aliphatic region of the spectrum. In similar structures, such as 1-(2-methylphenyl)-1H-tetrazole and 1-(4-methylphenyl)-1H-tetrazole, this signal appears at approximately δ 2.3 ppm. rsc.org Assuming the two 3-methylphenyl groups are chemically equivalent, a single sharp peak integrating to six protons would be observed.

It is important to note that for a 1,5-disubstituted tetrazole, there is no proton directly attached to the tetrazole ring. In 1-substituted 1H-tetrazoles, a characteristic C-H proton signal is observed far downfield (δ 8.0-9.8 ppm), but this would be absent in the proposed structure. rsc.orgnih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound This table presents expected values based on analogous compounds, not experimental data for the title compound.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons ~ 7.1 - 7.6 Multiplets Four distinct signals per ring, potentially overlapping to form a complex pattern.
Methyl Protons ~ 2.3 - 2.4 Singlet A single peak integrating to 6H is expected if the two methylphenyl groups are equivalent.

Carbon (¹³C) NMR Analysis for Molecular Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For a symmetric 1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetrazole, eight distinct signals would be anticipated.

Aromatic Carbons: Signals for the carbon atoms in the phenyl rings are expected in the δ 125-150 ppm range. libretexts.org This would include signals for the four protonated (CH) carbons and the two quaternary carbons (the one bonded to the tetrazole ring and the one bonded to the methyl group) for each unique ring.

Tetrazole Carbon: The single carbon atom (C5) within the tetrazole ring is a quaternary carbon and is expected to resonate in the downfield region, typically between δ 140 and 160 ppm, due to the influence of the four adjacent nitrogen atoms. researchgate.net

Methyl Carbons: The carbon atoms of the two methyl groups are expected to appear in the aliphatic region, typically between δ 20 and 22 ppm. rsc.orgcompoundchem.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound This table presents expected values based on analogous compounds, not experimental data for the title compound.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Tetrazole Carbon (C5) ~ 140 - 160 Quaternary carbon, deshielded by four nitrogen atoms.
Aromatic Quaternary Carbons ~ 125 - 150 Includes carbons attached to the tetrazole ring and methyl groups.
Aromatic CH Carbons ~ 125 - 135 Four distinct signals expected per ring.
Methyl Carbons ~ 20 - 22 Aliphatic region, shielded compared to aromatic carbons.

Two-Dimensional NMR Experiments for Structural Connectivity (e.g., COSY, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be particularly useful for assigning the interconnected protons within the complex multiplets of the 3-methylphenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It would be critical for establishing the connectivity between the major structural fragments. Key expected correlations would include:

Correlations from the methyl protons to the carbons of the phenyl ring.

Correlations from the aromatic protons to the quaternary carbon of the tetrazole ring (C5), confirming the link between the phenyl rings and the heterocyclic core.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹, likely in the 2870-2960 cm⁻¹ range. rsc.org

C=C and C=N Stretching: The region between 1450 and 1650 cm⁻¹ is characteristic of aromatic C=C ring stretching and C=N stretching vibrations from the tetrazole ring. rsc.orgekb.eg

Tetrazole Ring Vibrations: The tetrazole ring exhibits several characteristic vibrational modes. Bands associated with the stretching and bending of the N-N, N=N, and C-N bonds are typically found in the fingerprint region between 900 and 1400 cm⁻¹. pnrjournal.comresearchgate.net

C-H Out-of-Plane Bending: Strong absorption bands in the 650-900 cm⁻¹ region are characteristic of the C-H out-of-plane bending of the substituted benzene (B151609) rings.

Table 3: Expected FT-IR Absorption Bands for this compound This table presents expected values based on analogous compounds, not experimental data for the title compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2870 - 2960 Medium-Weak
C=C and C=N Stretch 1450 - 1650 Medium-Strong
Tetrazole Ring Vibrations 900 - 1400 Medium-Strong
Aromatic C-H Bending 650 - 900 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to bond polarizability changes during vibration. While specific Raman data for the title compound is unavailable, general characteristics can be predicted. The technique is particularly effective for observing symmetric, non-polar bonds. Therefore, strong signals would be expected for the symmetric breathing modes of the phenyl and tetrazole rings. The C-C stretching vibrations within the aromatic rings would also be prominent. Studies on similar compounds like 5-(benzylthio)-1H-tetrazole have utilized FT-Raman spectroscopy, confirming its utility in characterizing tetrazole derivatives. pnrjournal.com

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. For this compound, this technique would provide critical insights into its molecular geometry, conformation, and the intermolecular forces that dictate its crystal lattice structure.

Determination of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles)

An X-ray crystallographic analysis of this compound would yield a precise map of its atomic positions, allowing for the calculation of all intramolecular bond lengths and angles.

Tetrazole Ring: The geometry of the central 1H-1,2,3,4-tetrazole ring is of primary interest. In related substituted tetrazoles, the ring is planar and exhibits bond lengths that are intermediate between single and double bonds, confirming its aromatic character. researchgate.net The C-N and N-N bond distances would be expected to reflect the delocalized π-electron system within the heterocycle.

Aryl Substituents: The internal geometry of the two 3-methylphenyl (m-tolyl) rings would be determined, confirming standard sp² carbon-carbon bond lengths and angles typical of aromatic systems. The C-C bond lengths within the phenyl rings and the C-H bond lengths of the methyl groups would be established.

Analysis of Dihedral Angles and Conformational Preferences of Aryl Substituents

The spatial orientation of the two 3-methylphenyl groups relative to the central tetrazole ring is defined by dihedral (torsion) angles. This analysis reveals the molecule's preferred conformation in the solid state.

Due to steric hindrance between the aryl rings and the tetrazole ring, it is highly probable that the molecule is not entirely planar. X-ray diffraction studies on analogous 1,5-diaryl tetrazoles have shown that the aryl rings are significantly twisted out of the plane of the tetrazole ring. yu.edu.jo For this compound, one would expect to observe distinct dihedral angles for each of the two m-tolyl groups, indicating a specific, low-energy conformation adopted to minimize steric repulsion in the crystal lattice.

Elucidation of Intermolecular Interactions and Supramolecular Aggregation

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack together in a crystal. This packing is governed by a network of non-covalent intermolecular interactions, which collectively form the supramolecular structure. For a non-polar molecule like this compound, the dominant interactions would likely include:

Van der Waals Forces: These dispersion forces are fundamental to the packing of hydrocarbon-rich molecules.

π-π Stacking: Interactions between the aromatic π-systems of the tetrazole and phenyl rings of adjacent molecules can contribute significantly to crystal stability. yu.edu.jo

C-H···N Interactions: Weak hydrogen bonds involving the C-H bonds of the methyl or phenyl groups and the nitrogen lone pairs of the tetrazole ring are common organizational motifs in nitrogen-rich heterocycles. researchgate.net

Analysis of these interactions helps to understand the material's bulk properties, such as melting point and solubility.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the mass spectrum would first confirm the compound's molecular weight by identifying the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

The most significant information from mass spectrometry comes from the fragmentation analysis. Studies on a wide variety of 1,5-disubstituted tetrazoles have established a characteristic and dominant fragmentation pathway: the extrusion of a neutral molecule of dinitrogen (N₂). mdpi.comlifesciencesite.com This process is energetically favorable due to the high stability of the N₂ molecule.

The expected primary fragmentation steps for this compound would be:

Loss of Dinitrogen (N₂): The molecular ion would likely undergo cycloreversion to eliminate N₂, a hallmark of the tetrazole ring's behavior in mass spectrometry. mdpi.commdpi.com

Formation of Secondary Fragments: The resulting fragment ion would then undergo further fragmentation, likely involving cleavages within or at the m-tolyl substituents, leading to smaller, stable charged species.

Other minor fragmentation pathways, such as the loss of an azide (B81097) radical (•N₃) or hydrazoic acid (HN₃), have been observed for some tetrazole derivatives and might also be present. mdpi.comlifesciencesite.com A detailed analysis of the masses and relative abundances of these fragment ions would allow for the unambiguous confirmation of the compound's structure and connectivity.

Computational and Theoretical Investigations of Bis 3 Methylphenyl 1h 1,2,3,4 Tetrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it well-suited for studying complex organic molecules. iosrjournals.org DFT methods are used to calculate the electronic structure of a molecule to derive its properties. A common approach involves using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with various basis sets such as 6-31G or 6-311++G(d,p) to model the system accurately. nih.govpnrjournal.com

A fundamental step in any computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For bis(3-methylphenyl)-1H-1,2,3,4-tetrazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the tetrazole ring and the two 3-methylphenyl substituents.

The optimization process reveals how the substituents influence the planarity of the tetrazole ring. In similar structures, such as 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, the tetrazole and benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov A similar non-planar arrangement would be expected for the bis(3-methylphenyl) derivative due to steric hindrance between the two bulky phenyl groups. The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenyltetrazole This table presents typical data obtained from a DFT geometry optimization for a related compound, 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, to illustrate the type of information generated. nih.gov

ParameterBondLength (Å)
Bond LengthC1—N11.304
N2—N31.289
Dihedral AngleTetrazole-Benzene21.6°
Angle Atoms Angle (°)
Bond AngleC1-N1-N2~108-110
N1-N2-N3~105-107

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations This table provides an example of the kind of data generated in an FMO analysis for a heterocyclic compound. researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.6
HOMO-LUMO Gap (Egap) 3.9

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electrostatic landscape of a molecule. bhu.ac.in It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would show concentrated negative potential around the nitrogen atoms of the tetrazole ring, highlighting them as the primary sites for interactions with electrophiles or for coordinating to metal ions. researchgate.net Conversely, positive potential would likely be located around the hydrogen atoms of the phenyl rings and potentially the N-H proton of the tetrazole ring, indicating sites for nucleophilic interaction.

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts of molecules. pnrjournal.comnih.gov For this compound, theoretical chemical shifts for each unique proton and carbon atom would be computed. These predicted values are often in good agreement with experimental spectra, helping to assign the signals observed in the lab. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be assigned to specific molecular motions, such as C-H stretches, N=N stretches, or ring deformations. pnrjournal.comsci-hub.se While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement. mdpi.com

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table demonstrates how theoretical spectroscopic data for a substituted tetrazole is typically presented and compared with experimental values.

ParameterAtom/GroupCalculated ValueExperimental Value
¹³C NMR Shift (ppm)Tetrazole Carbon164.9164.1
¹H NMR Shift (ppm)Phenyl Protons7.9-8.48.0-8.3
IR Frequency (cm⁻¹)N=N Stretch~1350~1329

Theoretical Studies on Tautomerism and Isomerism in Substituted Tetrazoles

For many NH-tetrazoles, annular tautomerism is a key feature, where the proton on the nitrogen ring can migrate to different positions. researchgate.net 5-substituted tetrazoles, for instance, can exist as 1H- and 2H-tautomers. mdpi.comresearchgate.net Computational studies are essential for determining the relative stabilities of these different forms.

By calculating the total electronic energy of each tautomer, researchers can predict which form is more stable. These studies have generally shown that for many tetrazoles, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is often predominant in solution. mdpi.com Theoretical calculations can also model the transition state for the proton transfer between tautomers, allowing for the determination of the activation energy barrier for this isomerization process. iosrjournals.orgnih.gov For a disubstituted compound like this compound, the specific tautomer would be determined by which nitrogen atom the second phenyl group attaches to (e.g., N1 or N2), and computational studies would be crucial to identify the most stable isomer.

Mechanistic Insights into Chemical Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and transition states. d-nb.info This provides a detailed, step-by-step view of how a reaction proceeds.

For tetrazoles, this approach can be used to study various reactions, such as N-alkylation, cycloadditions, or ring-opening reactions. mdpi.comd-nb.infonih.gov For example, in an alkylation reaction, calculations can determine whether the alkyl group will preferentially add to the N1 or N2 position by comparing the activation energies for the two competing pathways. mdpi.com The pathway with the lower activation energy is predicted to be the major reaction route. These mechanistic insights are invaluable for optimizing reaction conditions and predicting the products of new reactions involving complex tetrazole derivatives like this compound.

Coordination Chemistry and Ligand Design Principles for Bis 3 Methylphenyl 1h 1,2,3,4 Tetrazole Analogs

Tetrazoles as N-Donor Ligands in Metal Complexation

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a feature that makes them exceptional N-donor ligands in coordination chemistry. mdpi.com The high nitrogen content and the acidic nature of the N-H proton (comparable to carboxylic acids) allow them to exist in neutral or, more commonly, deprotonated (tetrazolate) forms when complexing with metal ions. mdpi.comarkat-usa.org The deprotonated tetrazolate anion is a versatile ligand capable of coordinating to metal centers through up to four of its nitrogen atoms, enabling a variety of coordination modes. unimi.it This multidentate capability allows tetrazoles to act as bridges between multiple metal centers, facilitating the formation of extended structures. unimi.itresearchgate.net

The specific nitrogen atoms involved in coordination can vary, leading to different structural outcomes. arkat-usa.org For instance, in N1- and N2-substituted tetrazoles, the N4 atom is often the primary coordination site. arkat-usa.orgresearchgate.net However, crystallographic studies have revealed that multidentate ligands can coordinate to metal atoms through any of the N1, N2, N3, or N4 atoms of the tetrazolyl groups, which is crucial for the formation of polymeric structures. arkat-usa.org The versatility of the tetrazole ring as a coordinating moiety makes it a valuable component in the design of functional coordination materials. researchgate.netresearchgate.net

Table 1: Common Coordination Modes of Tetrazolate Ligands

Coordination Mode Coordinating Atoms Description
Monodentate N4 The ligand binds to a single metal center through the N4 atom. researchgate.netresearchgate.net
Bidentate Chelating N4 and N(side group) The ligand binds a single metal ion via the tetrazole N4 atom and a donor atom on a side group (e.g., pyridine). researchgate.net
Bidentate Bridging N1, N2 The ligand bridges two metal centers using adjacent nitrogen atoms.
Bidentate Bridging N3, N4 A bridging mode utilizing both the tetrazolic N3- and N4-atoms has been observed. nih.gov
Tridentate Bridging N1, N2, N3 The ligand coordinates to multiple metal centers in a tridentate fashion. arkat-usa.org
Multidentate N1, N2, N3, N4 In some structures, all four nitrogen atoms can be involved in bonding, leading to complex polymeric networks. arkat-usa.orgunimi.it

Formation of Metal-Tetrazole Complexes and Coordination Polymers

The reaction of tetrazole-based ligands with various metal salts leads to the formation of a diverse range of structures, from simple mononuclear complexes to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) coordination polymers. arkat-usa.org The final architecture is highly dependent on factors such as the metal ion, the specific tetrazole ligand, the solvent system, and reaction conditions like temperature. arkat-usa.orgacs.org

Hydrothermal and solvothermal synthesis are common methods for producing these materials. rsc.orgnih.gov An important technique in this field is the in situ synthesis, where the tetrazole ligand is generated during the complexation reaction itself, typically through a [2+3] cycloaddition of an organonitrile and an azide (B81097) source (like sodium azide) in the presence of a metal salt. mdpi.comfigshare.compsu.edu This method has proven effective for creating a myriad of novel metal-tetrazolate frameworks. acs.orgfigshare.com

The structural diversity of these compounds is remarkable:

1D Chains: Ligands can bridge metal ions to form simple linear or zigzag chains. arkat-usa.orgacs.org

2D Layers: One-dimensional chains can be further linked into sheets. For example, a 2D layered structure with a 3-connected 4·8²-fes topology has been reported. rsc.org

3D Frameworks: The interconnection of layers or the use of ligands that can bridge in multiple directions can result in complex 3D architectures with specific topologies, such as diamondoid (dia) or rutile (rtl) networks. acs.orgfigshare.comrsc.org For instance, a complex with a 3D framework and an unprecedented (4⁹·6⁶) topology has been constructed from mixed-valent Cu₈ clusters. rsc.orgnih.gov

Table 2: Examples of Metal-Tetrazole Coordination Polymer Architectures

Metal Ion(s) Ligand Type Dimensionality Structural Description / Topology Reference(s)
Cu(I/II) 5-methyltetrazole 3D Framework with intersecting channels; (4⁹·6⁶) topology. rsc.org, nih.gov
Zn(II) Pyrazinyl tetrazolate 3D Supramolecular network based on 4⁴-subnets via hydrogen bonding. figshare.com, acs.org
Cd(II) Pyrazinyl tetrazolate 3D Diamondoid framework constructed by pentanuclear cadmium cluster nodes. figshare.com, acs.org
Ag(I) Pyrazinyl tetrazolate 2D Undulated layers with a (4·8²) topological network. figshare.com, acs.org
Co(II) Bis(tetrazole)alkyl Varies Dimensionality and topology depend on the length of the alkyl spacer. arkat-usa.org

Design of Polydentate Tetrazole-Based Ligands

The rational design of polydentate ligands, which incorporate two or more tetrazole moieties or combine tetrazole rings with other donor groups, is a key strategy for creating sophisticated coordination complexes. unimi.itrsc.org By linking tetrazole units with organic spacers, ligands such as bis(tetrazol-5-yl)alkanes can be synthesized, which are effective in building coordination polymers with metal ions like Zn(II) and Cd(II). arkat-usa.org The length and flexibility of these spacers play a critical role in determining the final structure and dimensionality of the resulting polymer. arkat-usa.org

Furthermore, multifunctional ligands that combine a tetrazole group with other functionalities, such as carboxylates or β-diketones, have been developed. mdpi.comnih.gov These mixed-donor ligands offer multiple coordination sites and can be used to construct novel metal-organic frameworks with interesting topologies and properties. mdpi.comunimi.itnih.gov This approach allows for greater control over the assembly process and the functional properties of the final material. unimi.it

Chelation, the process where a polydentate ligand binds to a single central metal ion through multiple donor atoms, is a fundamental concept in the coordination chemistry of tetrazole-based ligands. numberanalytics.com This behavior leads to the formation of highly stable metal complexes due to the thermodynamic chelate effect. numberanalytics.com Polydentate ligands containing tetrazole rings can chelate transition metal ions in various ways. For example, a ligand can coordinate to a metal center through a nitrogen atom from the tetrazole ring and another donor atom from a different part of the ligand, such as a pyridine (B92270) ring nitrogen or a carboxylate oxygen. researchgate.netnih.gov

The coordination geometry of the resulting chelate complex is influenced by the nature of the metal ion and the structure of the ligand. researchgate.net Studies have shown that the same chelating tetrazole ligand can produce different coordination geometries—such as octahedral, square pyramidal, or square planar—depending on the transition metal used (e.g., Ni, Cu, Pt, Pd). researchgate.net This demonstrates the interplay between the electronic preferences of the metal and the steric and electronic constraints of the ligand. researchgate.netnumberanalytics.com

The deliberate design of tetrazole-based ligands allows for precise control over the coordination environment of the metal ion, enabling the synthesis of complexes with specific geometries. unimi.it By modifying the ligand's structure—for instance, by introducing bulky substituents or by using rigid or flexible linkers between coordinating units—chemists can direct the self-assembly process towards a desired outcome. rsc.orgnih.gov

For example, ligands incorporating a β-diketone chelating functionality alongside tetrazolyl groups have been designed to better control the stereochemistry at the metal center. mdpi.comunimi.it This strategy can favor the formation of discrete, monomeric chelate complexes, which can then serve as building blocks for larger networks. unimi.it Conversely, using flexible bis-tetrazole ligands can lead to the formation of coordination polymers where the ligand bridges multiple metal centers. researchgate.net The choice of metal ion is also crucial, as different metals have distinct preferences for coordination numbers and geometries (e.g., tetrahedral for Zn(II), octahedral for Co(II)), which the ligand must accommodate. acs.orgfigshare.com

Metal-Directed Supramolecular Assembly Utilizing Tetrazole Scaffolds

Metal-directed self-assembly is a powerful strategy that uses the predictable and directional nature of metal-ligand coordination bonds to construct complex, multi-component supramolecular architectures. nih.govmdpi.com Tetrazole-based ligands are excellent candidates for this approach due to their versatile coordination capabilities, which allow them to act as programmable building blocks. unimi.it The interaction between metal ions and tetrazolate ligands can guide the assembly of discrete structures like coordination cages or extended 1D, 2D, and 3D frameworks. acs.orgfigshare.comnih.gov

The final supramolecular structure is determined by the interplay of coordination bonds and weaker intermolecular interactions, such as hydrogen bonding and π-π stacking. acs.orgnih.gov For instance, mononuclear complexes formed through metal-tetrazole coordination can further assemble into 3D supramolecular networks via distinct intermolecular hydrogen bonds. acs.orgfigshare.com The choice of metal ion plays an essential role in directing the framework formation, with different metal ions leading to architectures of varying dimensionality, from mononuclear species to 3D polymers, even with the same in situ generated ligand. acs.orgfigshare.com This strategy has been used to create a wide variety of functional materials and complex structures, including helicates and dodecanuclear coordination cages. nih.gov

Applications in Catalysis and Advanced Materials Science

Tetrazole Derivatives as Components in Catalytic Systems

Tetrazole-based compounds have emerged as versatile components in the design of both homogeneous and heterogeneous catalysts. Their strong coordination ability and stability are key attributes for these applications researchgate.net.

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen-rich tetrazole ring is an excellent ligand for a wide range of metal ions researchgate.net. The lone pair electrons on the nitrogen atoms allow tetrazoles to act as effective ligands, forming stable complexes with metal centers that can function as catalysts researchgate.net. In homogeneous catalysis, these metal-tetrazole complexes can catalyze a variety of organic transformations.

In the realm of heterogeneous catalysis, tetrazole derivatives are instrumental as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) alfa-chemistry.comacs.org. These porous materials have shown significant potential in catalysis due to their high surface area and tunable structures alfa-chemistry.com. The multi-dentate nature of the tetrazole group allows for the construction of robust frameworks with accessible active sites acs.orgnih.gov. For instance, tetrazole-based MOFs have been explored as catalysts for oxidation, reduction, and coupling reactions alfa-chemistry.com.

Influence of Tetrazole Structure on Catalytic Efficiency and Selectivity

The catalytic performance of metal complexes containing tetrazole ligands is highly dependent on the molecular structure of the ligand researchgate.net. Substituents on the aryl rings of compounds like bis(3-methylphenyl)-1H-1,2,3,4-tetrazole can significantly impact catalytic activity and selectivity through both electronic and steric effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electron density at the metal center. This, in turn, can modulate the catalyst's reactivity towards a substrate. For example, in the synthesis of 1,4-diaryl tetrazolones catalyzed by Cu2O nanoparticles, the reaction tolerates a variety of substituents on the aryl rings, indicating the electronic versatility of such systems rsc.org.

Steric Effects: The size and position of substituents can create steric hindrance around the catalytic center, which can be leveraged to control selectivity. For instance, bulky groups can favor the formation of one product over another by selectively blocking certain reaction pathways.

The table below summarizes general trends observed for the influence of substituents on the catalytic activity of aryl-substituted heterocyclic ligands.

Substituent EffectInfluence on CatalysisExample Application
Electron-Donating Groups (e.g., -CH₃, -OCH₃) Increases electron density on the metal center, potentially enhancing activity in oxidative addition steps.C-C coupling reactions.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Decreases electron density on the metal center, which can be beneficial for reductive elimination steps.Hydrogenation reactions.
Steric Bulk (e.g., ortho-substituents) Can enhance enantioselectivity in asymmetric catalysis by creating a chiral pocket around the active site.Asymmetric synthesis lifechemicals.com.

Development of Tetrazole-Based Functional Materials

The inherent properties of the tetrazole ring—namely its high nitrogen content, thermal stability, and coordination versatility—make it an ideal building block for a range of advanced functional materials lifechemicals.comnih.gov.

Nitrogen-Rich Materials for Energetic Applications

Tetrazoles are a cornerstone in the development of high-energy density materials (HEDMs) nih.govresearchgate.net. The high nitrogen content of the tetrazole ring (80% by mass in the parent molecule) leads to a large positive heat of formation and the generation of a significant volume of gaseous dinitrogen (N₂) upon decomposition, a key characteristic of energetic materials nih.govwikipedia.org.

These materials are often considered more environmentally friendly ("green") explosives because their primary decomposition product is N₂ gas wikipedia.org. While simple aryl-substituted tetrazoles are not typically used as primary explosives, the tetrazole moiety is a critical component in many advanced energetic compounds researchgate.net. The combination of the tetrazole ring with other energetic groups can lead to materials with superior performance and stability rsc.orgmdpi.com.

The table below compares the nitrogen content of the tetrazole ring with other common nitrogen-rich heterocyclic systems used in energetic materials.

Heterocyclic RingChemical FormulaNitrogen Content (by mass)
Tetrazole CH₂N₄80.0%
Triazole C₂H₃N₃60.8%
Tetrazine C₂H₂N₄68.3%
Pyridine (B92270) C₅H₅N17.7%

Engineering of Supramolecular Materials with Tetrazole Building Blocks

Tetrazole derivatives are highly effective building blocks for creating complex supramolecular assemblies and coordination polymers nih.govmdpi.com. The tetrazole group can coordinate to metal ions through its four nitrogen atoms in at least nine different binding modes, allowing for the construction of diverse and intricate architectures, from discrete cages to extended polymeric frameworks nih.gov.

The phenyl groups in diaryl tetrazoles can also participate in non-covalent interactions, such as π-π stacking, which further directs the self-assembly process and stabilizes the resulting supramolecular structure nih.govacs.org. These interactions are crucial in forming well-defined one-, two-, or three-dimensional networks nih.gov. The ability to design and synthesize such materials opens up applications in gas storage, separation, and sensing alfa-chemistry.comlifechemicals.com.

Luminescent Properties of Tetrazole-Containing Coordination Materials

Coordination polymers and MOFs constructed from tetrazole-based ligands often exhibit interesting photoluminescent properties mdpi.comunimi.it. When coordinated with certain metal ions, particularly d¹⁰ metals like Zn(II), these materials can display strong fluorescence in the solid state acs.orgacs.orgnih.gov.

The luminescence typically arises from intraligand π-π* transitions, which can be modulated by coordination to the metal center. The metal ion can enhance the rigidity of the ligand, reducing non-radiative decay pathways and thus increasing emission intensity researchgate.net. Research on zinc coordination polymers with methylphenyl-tetrazole ligands has shown strong blue fluorescent emissions acs.orgacs.orgnih.gov. The specific emission wavelengths can be tuned by modifying the substituents on the tetrazole ligand or by changing the metal center.

The table below presents data on the luminescent properties of several zinc(II) coordination polymers based on tetrazole ligands.

CompoundLigandEmission Maximum (λmax)Reference
[Zn(CH₃CN₄)₂]₃(H₂O)5-methyltetrazole396 nm acs.orgacs.orgnih.gov
[Zn(HCN₄)₂]Tetrazole418 nm acs.orgacs.orgnih.gov
[Zn(4-MPTZ)₂]5-(4-methylphenyl)tetrazole397 nm acs.orgacs.orgnih.gov
[ZnL²(DMSO)]1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedioneRed-shifted vs. free ligand mdpi.comunimi.it

These findings underscore the potential of using ligands like this compound to develop new luminescent materials for applications in sensors, displays, and optical devices.

Advanced Reactivity and Mechanistic Studies of Bis 3 Methylphenyl 1h 1,2,3,4 Tetrazole

Thermal and Photochemical Decomposition Pathways of Tetrazole Derivatives

The decomposition of 1,5-disubstituted tetrazoles, a class to which bis(3-methylphenyl)-1H-1,2,3,4-tetrazole belongs, can be initiated by either heat or light, often leading to the extrusion of molecular nitrogen and the formation of reactive species. researchgate.netnih.gov

Thermal Decomposition: Under thermal conditions, 1,5-disubstituted tetrazoles typically undergo decomposition through pathways that involve initial ring cleavage. researchgate.net A predominant mechanism involves the cleavage of the N(2)-N(3) bond to generate an open-chain azidoazomethine intermediate. This intermediate is generally unstable and rapidly eliminates a molecule of nitrogen to produce a nitrene. researchgate.net The resulting nitrene can then undergo further reactions, such as rearrangement to a more stable carbodiimide. researchgate.net

Another potential thermal pathway for tetrazole decomposition involves the formation of reactive nitrile imines. researchgate.netresearchgate.net These 1,3-dipoles are valuable intermediates in organic synthesis, often participating in cycloaddition reactions. researchgate.net The specific pathway followed can be influenced by the nature of the substituents on the tetrazole ring and the experimental conditions, such as temperature and solvent. researchgate.net

Photochemical Decomposition: Photolysis of tetrazole derivatives provides an alternative route to induce ring cleavage and nitrogen extrusion. nih.gov Irradiation with UV light can lead to a variety of photoproducts, with the specific outcome depending on factors like the substituents, solvent, and wavelength of light used. nih.govuc.pt A common photochemical event is the photoextrusion of molecular nitrogen, which can proceed through the formation of a triplet biradical intermediate. uc.pt For 1,5-diaryl-substituted tetrazoles, photolysis can generate nitrile imines, which may subsequently rearrange or be trapped. researchgate.net The choice of solvent is particularly critical in solution-phase photochemistry, as it can influence the stability of the photoproducts and favor certain degradation pathways over others. nih.gov

Table 1: General Decomposition Pathways and Intermediates.
ConditionPrimary Intermediate(s)Major Product Class(es)Key Transformation
ThermalAzidoazomethine, Nitrene, Nitrile ImineCarbodiimides, Cycloaddition AdductsN₂ Extrusion, Rearrangement
PhotochemicalTriplet Biradical, Nitrile ImineVaries (e.g., Oxazines, Isocyanates)Photoextrusion of N₂

Intramolecular Rearrangements and Cycloreversion Reactions

The decomposition of the tetrazole ring is intrinsically linked to intramolecular rearrangements and cycloreversion processes. These reactions are not merely subsequent steps but are often part of the core mechanism of decomposition.

The thermal decomposition of 1,5-disubstituted tetrazoles is a prime example of a process initiated by cycloreversion. The reversible ring-opening of the tetrazole to form the valence tautomer, azidoazomethine, is a key step. researchgate.net This electrocyclic reaction represents a dynamic equilibrium between the cyclic tetrazole and its open-chain isomer. The subsequent loss of dinitrogen from the azidoazomethine is an irreversible step that drives the reaction forward, leading to the formation of rearranged products. researchgate.net

Following the initial fragmentation of the tetrazole ring, the resulting intermediates undergo significant intramolecular rearrangements. For instance, the nitrene intermediate generated after nitrogen loss from an azidoazomethine is highly reactive and readily rearranges. A common pathway is a sextet rearrangement, such as a Wolff-type isomerization, which can lead to the formation of stable carbodiimides. researchgate.netresearchgate.net Similarly, nitrile imines, whether formed thermally or photochemically, are prone to rearrangement, although they are more commonly trapped via intermolecular reactions. researchgate.net

Table 2: Key Rearrangement and Cycloreversion Processes.
ProcessDescriptionAssociated IntermediateTypical Outcome
CycloreversionReversible ring-opening of the tetrazole.AzidoazomethineInitiates thermal decomposition cascade.
Sextet RearrangementMigration of a substituent to an electron-deficient nitrogen atom.NitreneFormation of a stable carbodiimide.

Mechanistic Insights into Chemical Transformations Involving Tetrazole Scaffolds

Detailed mechanistic studies, often combining experimental data with computational analysis, have provided a deeper understanding of the transformations involving tetrazole scaffolds. For 1,5-diaryl tetrazoles, the thermal decomposition is understood to be a unimolecular process. researchgate.net Kinetic studies performed under isothermal conditions have shown that the decomposition often follows first-order kinetics, consistent with a mechanism involving a rate-determining ring-opening step. researchgate.net

The mechanism can be summarized as follows:

Initiation (Cycloreversion) : The tetrazole ring undergoes a reversible electrocyclic ring-opening to form an azidoazomethine intermediate. This is often the rate-limiting step in the thermal decomposition process.

Nitrogen Extrusion : The azidoazomethine intermediate rapidly and irreversibly loses a molecule of dinitrogen (N₂).

Rearrangement : The resulting nitrene intermediate undergoes a rapid intramolecular rearrangement, typically involving the migration of one of the aryl groups (in this case, a 3-methylphenyl group) to the nitrogen atom, yielding a stable diarylcarbodiimide.

Computational studies have supported this pathway, indicating that the cleavage of the N(2)-N(3) bond is energetically feasible. researchgate.net Photochemical mechanisms, in contrast, are often more complex. Theoretical studies on related systems suggest that upon photoexcitation, the molecule can evolve on a triplet state potential energy surface. uc.pt The photoextrusion of N₂ can occur in a concerted manner, leading to a triplet biradical intermediate, which then undergoes further steps, such as cyclization or proton transfer, depending on the substituents and the solvent environment. uc.pt The diversity of products obtained from photochemical reactions underscores the complexity and variety of available mechanistic pathways. nih.gov

Q & A

Q. What are the optimized synthetic routes for bis(3-methylphenyl)-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, a reflux method involves dissolving 4-amino-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by reaction with substituted benzaldehydes under reflux for 4 hours. Solvent evaporation under reduced pressure and filtration yield the product . Alternative routes use Yb(OTf)3-catalyzed reactions of amines with triethyl orthoformate and sodium azide, achieving high yields (~70%) through optimized catalyst loading and temperature control (80–100°C) . Yield improvements require precise stoichiometry, inert atmospheres, and post-reaction purification via column chromatography.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : IR spectroscopy identifies tetrazole ring vibrations (e.g., 1596–1570 cm⁻¹ for C=N stretches) and substituent-specific peaks (e.g., C–H bending at 1457 cm⁻¹) . 1H-NMR in CDCl3 reveals aryl proton resonances (δ 6.4–8.1 ppm for aromatic H) and methyl group signals (δ 2.8–3.9 ppm). Quantitative analysis via elemental composition (e.g., C, H, N percentages) validates purity . Mass spectrometry (ESI-MS) confirms molecular ion peaks aligned with theoretical values.

Advanced Research Questions

Q. How do aryl substituents (e.g., 3-methylphenyl) influence the electronic properties and coordination behavior of tetrazole derivatives?

  • Methodological Answer : Substituents alter electron density on the tetrazole ring, affecting redox potentials and ligand-metal interactions. For instance, 3-methylphenyl groups enhance π-π stacking in binuclear Pt(II) complexes, improving photophysical stability in OLED applications . Computational studies (DFT) quantify substituent effects on HOMO-LUMO gaps, while X-ray crystallography reveals steric impacts on coordination geometries . Comparative studies with electron-withdrawing groups (e.g., -NO2) show increased Lewis acidity, favoring chelation with transition metals .

Q. What computational methods are effective for predicting NMR and EPR parameters of tetrazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) accurately predict 1H and 13C NMR chemical shifts by modeling electron shielding effects . For EPR, CASSCF calculations simulate paramagnetic behavior in radical intermediates. Software like Gaussian or ORCA integrates solvent effects (PCM model) and spin-orbit coupling for metal-coordinated tetrazoles . Validation against experimental data (e.g., shifts in CDCl3) ensures reliability.

Q. Can tetrazole-functionalized materials enhance gas separation efficiency in metal-organic frameworks (MOFs)?

  • Methodological Answer : Yes. Zirconium-based MOFs with tetrazole ligands exhibit selective C2H2/C2H4 and C2H2/CO2 separation via pore functionalization and π-complexation. Synthesis involves solvothermal reactions of ZrCl4 with bis-tetrazole linkers, followed by activation to remove solvents. Gas adsorption isotherms (298 K, 1–10 bar) and breakthrough experiments quantify selectivity (>15 for C2H2/CO2) . DFT simulations model host-guest interactions, guiding ligand design for improved selectivity .

Q. How do bis-tetrazole coordination polymers perform as catalysts in energetic materials?

  • Methodological Answer : Graphene oxide (GO)-supported Co(II)/Ni(II) bis-tetrazole polymers (e.g., GO-Ni-DBT) act as catalysts for ammonium perchlorate decomposition, lowering activation energy by 30–40 kJ/mol . Solvothermal synthesis (120°C, 24 h) ensures uniform metal coordination. Thermogravimetric analysis (TGA) and DSC evaluate catalytic efficiency, while XRD confirms crystallinity. The GO matrix stabilizes active sites, enhancing thermal stability (>300°C) .

Q. What structural features of tetrazole derivatives correlate with biological activity (e.g., analgesic effects)?

  • Methodological Answer : Substituent polarity and steric bulk dictate activity. For example, electron-withdrawing groups (-Cl, -NO2) on the tetrazole ring enhance analgesic potency by 2–3× compared to -H substituents, likely via COX-2 inhibition . In vivo assays (e.g., tail-flick test) measure ED50 values, while molecular docking (AutoDock Vina) identifies binding affinities to pain receptors. Meta-chlorophenyl derivatives show optimal bioavailability due to balanced logP values (~2.5) .

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